3-Benzyl-5-bromopyrazin-2-amine
Overview
Description
3-Benzyl-5-bromopyrazin-2-amine is a compound that belongs to the class of organic chemicals known as pyrazines, which are characterized by a six-membered aromatic ring with two nitrogen atoms at opposite positions. Its structure suggests potential applications in medicinal chemistry and drug discovery due to the presence of functional groups amenable to further chemical modifications.
Synthesis Analysis
The synthesis of related pyrazin-2-amine derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, the preparation of amino-substituted arylpyridines and pyrazinopyridines can be achieved through Suzuki cross-coupling reactions with arylboronic acids and pyridylboronic acids, which do not require protection/deprotection steps, indicating a potential pathway for synthesizing 3-Benzyl-5-bromopyrazin-2-amine (Thompson et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is crucial for their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. For instance, the crystal structure of similar compounds can reveal the arrangement of molecules and the presence of specific interactions, such as hydrogen bonds, which can influence the compound's reactivity and properties (Li et al., 2012).
Scientific Research Applications
Suzuki Coupling Approach to Pyrazines Related to Coelenterazine : This paper discusses the preparation of 2-Amino-3-benzoyl-5-bromopyrazine and its utilization in Suzuki coupling reactions. This method is explored as a route to synthesize the pyrazine ring system found in the luminescent chromophore coelenterazine (Jones, Keenan, & Hibbert, 1996).
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides : This study shows that halogenated aromatics and heteroaromatics bearing a primary amine group are suitable substrates for Suzuki cross-coupling reactions. It includes the synthesis of new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines (Thompson et al., 2005).
Alpha-Pyridylation of Chiral Amines via Urea Coupling, Lithiation, and Rearrangement : This paper discusses the reaction of brominated electron-deficient arenes, including 3-Benzyl-5-bromopyrazin-2-amine, with ureas. It emphasizes stereospecific and regiospecific transfer of the pyridyl group, generating a quaternary stereogenic center with high enantioselectivity (Clayden & Hennecke, 2008).
Synthesis and Absorption Properties of Disperse Benzothiazol-Derivative Mono-Azo Dyes : This research involves reacting a series of carbocyclic amines with 3-aminocrotonitrile to produce various derivatives, including those related to 3-Benzyl-5-bromopyrazin-2-amine. It focuses on synthesizing and analyzing the structures and absorption profiles of the resulting compounds (Şener, Şener, & Gür, 2018).
Selective Amination of Polyhalopyridines Catalyzed by a Palladium-Xantphos Complex : This study explores the amination of bromo-chloropyridine, leading to products including derivatives of 3-Benzyl-5-bromopyrazin-2-amine. It demonstrates the efficiency and selectivity of this amination process (Ji, Li, & Bunnelle, 2003).
Safety And Hazards
The compound is classified as harmful, with hazard statements H302, H315, H319, H33512. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed, on skin, or in eyes12.
Future Directions
While specific future directions for 3-Benzyl-5-bromopyrazin-2-amine are not mentioned in the search results, brominated aromatic amine reagents like 2-Amino-5-bromopyridine have been used for labeling of model reducing-end oligosaccharides via reductive amination5. This suggests potential applications in biochemical research and development.
Relevant Papers
The search results did not provide specific peer-reviewed papers related to 3-Benzyl-5-bromopyrazin-2-amine. However, the MSDS and other technical documents related to this compound can be found at Sigma-Aldrich1.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
3-benzyl-5-bromopyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-7-14-11(13)9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWYHVYXEQYEQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376299 | |
Record name | 3-benzyl-5-bromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-bromopyrazin-2-amine | |
CAS RN |
174680-55-8 | |
Record name | 3-benzyl-5-bromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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